7,8-Dihydropyrazolo[5,1-b]quinazolin-5(6H)-one is a heterocyclic compound characterized by a fused ring system that combines pyrazole and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity, which allows for diverse chemical modifications. Its molecular formula is CHNO, and it is recognized for its potential applications in drug development, particularly as an anticancer and anti-inflammatory agent.
This compound can be classified under heterocyclic compounds, specifically within the categories of pyrazoles and quinazolines. The fused structure contributes to its unique chemical properties, making it a subject of various synthetic and biological studies. The compound has been synthesized through various methodologies, highlighting its versatility in organic synthesis .
The synthesis of 7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one typically involves the condensation of appropriate precursors under controlled conditions. A common method includes the reaction of 2-aminobenzamide with hydrazine derivatives, followed by cyclization to form the fused ring system. This process can be optimized for yield and purity through various conditions such as temperature control and choice of solvents .
The molecular structure of 7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one features a fused bicyclic system that includes both pyrazole and quinazoline rings. The specific arrangement of nitrogen atoms in the rings contributes to its chemical reactivity and biological activity.
7,8-Dihydropyrazolo[5,1-b]quinazolin-5(6H)-one can undergo various chemical reactions:
Common reagents for these reactions include:
The products formed are contingent upon the specific reagents and conditions employed during the reactions .
The mechanism of action for 7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes or receptors that play critical roles in cellular processes such as growth regulation and apoptosis. The compound's effects are mediated through pathways that influence these cellular functions, making it a candidate for therapeutic applications .
The chemical properties include:
Relevant data from studies indicate that modifications to its structure can significantly affect its biological activity and solubility profiles .
7,8-Dihydropyrazolo[5,1-b]quinazolin-5(6H)-one has several scientific research applications:
The compound's ability to interact with biological targets makes it a valuable candidate in drug discovery programs aimed at treating various diseases .
The core compound 7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one (CAS: 1428139-25-6) derives its IUPAC name from a precise fusion pattern between pyrazole and quinazolinone rings. The prefix "pyrazolo[5,1-b]" specifies that:
Table 1: Chemical Identifiers of 7,8-Dihydropyrazolo[5,1-b]quinazolin-5(6H)-one
Identifier | Value |
---|---|
CAS Registry Number | 1428139-25-6 |
IUPAC Name | 7,8-Dihydropyrazolo[5,1-b]quinazolin-5(6H)-one |
Molecular Formula | C₁₀H₉N₃O |
Molecular Weight | 187.20 g/mol |
InChI Key | JZRIUUYBKLBYMB-UHFFFAOYSA-N |
Canonical SMILES | O=C1CCCC2=CN3N=CC=C3N=C21 |
Heterocyclic fusion generates three distinct rings:
Positional isomerism arises from differing fusion points between pyrazole and quinazoline rings. Pyrazoloquinazolines are classified into eleven distinct isomeric classes based on connectivity patterns, including [1,5-c], [5,1-b], [4,3-h], and [3,4-f] systems [2]. Key isomers with pharmacological relevance include:
Table 2: Impact of Positional Isomerism on Bioactivity
Isomer | Representative Derivative | Target | Affinity/Activity |
---|---|---|---|
[5,1-b] | 3-(4-Fluorophenyl)-7,8-dihydro derivative | Kinases | IC₅₀: 0.8-5 µM (Plk1) |
[1,5-c] | 5-Oxo-2-phenylpyrazolo[1,5-c]quinazoline | A₃ adenosine receptor | Kᵢ: 112 nM |
[4,3-f] | 7-(2-Hydroxyethylamino)-pyrazolo[4,3-f]quinazolin-9-one | DYRK1A kinase | IC₅₀: 23 nM |
Synthetic routes are isomer-dependent:
The 7,8-dihydro moiety in pyrazolo[5,1-b]quinazolin-5(6H)-one introduces critical structural and electronic distinctions versus fully aromatic or bridged analogs:
Bridged systems like pyrazolo[5,1-b][1,3]benzoxazines incorporate oxygen spacers, increasing conformational rigidity but reducing metabolic stability. Comparative studies show:
Biological implications are significant:
Table 3: Physicochemical Properties of Pyrazoloquinazolinone Ring Systems
Structure Type | Representative Compound | log P | Topological PSA (Ų) | Aromatic Rings |
---|---|---|---|---|
7,8-Dihydro[5,1-b] | Parent scaffold (C₁₀H₉N₃O) | 1.82 | 48.6 | 2 |
Fully aromatic [5,1-b] | Pyrazolo[5,1-b]quinazolin-5-ium | 2.15 | 41.3 | 3 |
Bridged oxazine | 2,3,6a,7,8,9-Hexahydro-[1,4]dioxino[2,3-g]pyrazolo[2,1-b][1,3]benzoxazine | 0.75 | 62.8 | 1 |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0